3-chloro-N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-1-benzothiophene-2-carboxamide is a complex organic compound characterized by its unique structural components and potential biological activities. This compound features a thiadiazole ring, a benzothiophene core, and a chlorophenoxy group, making it of interest in various scientific fields, particularly medicinal chemistry.
This compound falls under the category of heterocyclic compounds due to the presence of nitrogen in its thiadiazole ring. It is also classified as an amide due to the carboxamide functional group present in its structure. Its components suggest potential applications in pharmaceuticals, particularly as an anti-inflammatory or anticancer agent.
The synthesis of 3-chloro-N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-1-benzothiophene-2-carboxamide typically involves several key steps:
The synthetic routes may vary based on available reagents and desired yields. Each step requires careful control of reaction conditions such as temperature and solvent choice to optimize product formation.
The molecular formula for this compound is , with a molecular weight of approximately 436.3 g/mol. The structural representation includes:
Property | Value |
---|---|
IUPAC Name | 3-chloro-N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-1-benzothiophene-2-carboxamide |
InChI | InChI=1S/C18H11Cl2N3O2S2/c19-10-5-7-11(8-6-10)25-9-14-22-23-18(27-14)21-17(24)16-15(20)12-3-1-2-4-13(12)26-16/h1-8H,9H2,(H,21,23,24) |
InChI Key | ZCDRZUHIXJOUIB-UHFFFAOYSA-N |
The compound can participate in various chemical reactions:
Reagents commonly used include:
The mechanism by which 3-chloro-N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-1-benzothiophene-2-carboxamide exerts its biological effects likely involves several pathways:
Due to its structural features and biological activity potential, this compound may find applications in:
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7